

# How to use surface plasmon resonance to measure antibody affinity to MUC1 glycopeptides?

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## Compound of Interest

Compound Name: Tumour-associated MUC1 epitope

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## Measuring Antibody Affinity to MUC1 Glycopeptides Using Surface Plasmon Resonance (SPR)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mucin 1 (MUC1) is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in various cancers, making it a key target for cancer immunotherapies. The development of therapeutic antibodies targeting MUC1 glycopeptides requires precise characterization of their binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions.<sup>[1][2]</sup> It provides quantitative data on the association ( $k_a$ ) and dissociation ( $k_d$ ) rates of binding, from which the equilibrium dissociation constant ( $K_D$ ), a measure of affinity, can be calculated.<sup>[3]</sup> This application note provides a detailed protocol for utilizing SPR to measure the binding affinity of antibodies to MUC1 glycopeptides.

## Data Presentation

The following table summarizes representative quantitative data for antibody affinity to MUC1 glycopeptides as determined by SPR.

Antibody	MUC1 Glycopeptide Ligand	Association Rate (k <sub>a</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )	Dissociation Rate (k <sub>d</sub> ) (s <sup>-1</sup> )	Affinity (K <sub>D</sub> ) (M)	Reference
SM3 (scFv)	APD(GalNAc-α-Thr)RP	Not Reported	Not Reported	2.5 x 10 <sup>-4</sup>	[4][5]
SM3	Glycopeptide 2 (with GalNAc)	Not Reported	Not Reported	5-fold higher than non-glycosylated	[6]
16A	RPAPGS(Tn) TAPPAHG	Not Reported	Not Reported	25-fold higher than non-glycosylated (EC50 from ELISA)	[7]
139H2 (Full IgG)	MUC1 peptide	Not Reported	Not Reported	High-affinity KD: Not Reported, Low-affinity KD: Not Reported	[8]
139H2 (Fab)	MUC1 peptide	Not Reported	Not Reported	Not Reported	[8]
SN-131 (Fab)	MUC1-ST	1.1 x 10 <sup>5</sup>	2.1 x 10 <sup>-3</sup>	1.9 x 10 <sup>-8</sup>	[9]

## Experimental Protocols

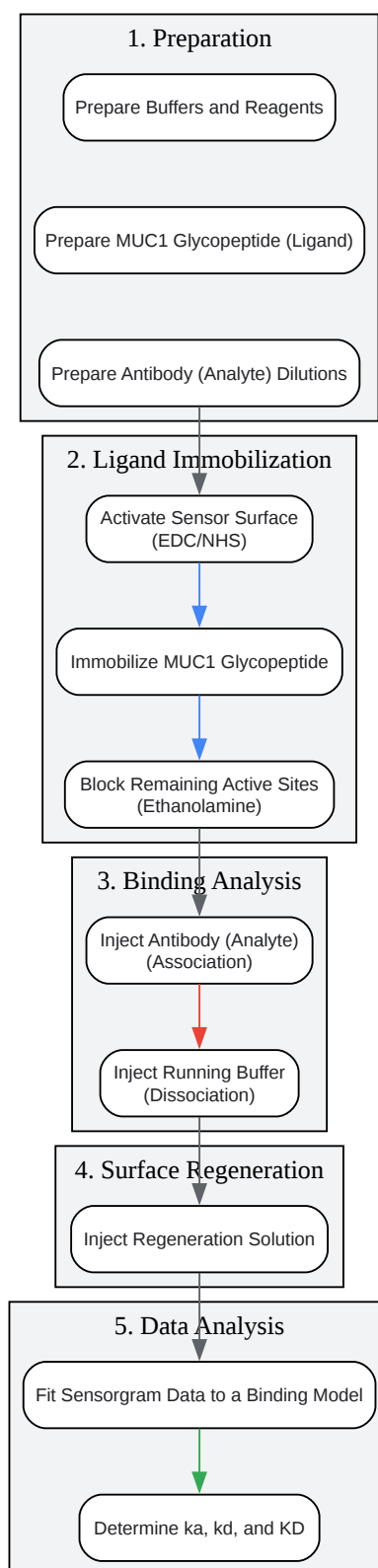
This section details the methodology for measuring antibody-MUC1 glycopeptide binding affinity using SPR. The protocol is based on common practices and examples from the literature.[4][5][6][10]

### 1. Materials and Reagents:

- SPR Instrument: e.g., Biacore T100, Biacore X-100, or similar.
- Sensor Chip: CM5 sensor chip (for amine coupling) or SA sensor chip (for biotinylated ligands).[\[4\]](#)[\[10\]](#)
- Antibody: Purified antibody of interest.
- MUC1 Glycopeptide: Synthesized and purified MUC1 glycopeptide. Can be unmodified for direct amine coupling or biotinylated for capture on an SA chip.[\[10\]](#)
- Immobilization Buffers:
  - Amine Coupling: 10 mM Sodium Acetate, pH 5.5.[\[11\]](#)
  - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution (e.g., 0.4 M EDC and 0.1 M NHS in water).[\[4\]](#)[\[5\]](#)
  - Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5.[\[4\]](#)[\[5\]](#)
- Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or PBS with 0.005% Tween 20.[\[4\]](#)
- Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 1.5-3.0.[\[12\]](#)

## 2. Experimental Workflow:

The following diagram illustrates the key steps in the SPR experiment for measuring antibody affinity to MUC1 glycopeptides.



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Figure 1: Experimental workflow for SPR analysis.

### 3. Detailed Protocol:

#### Step 1: Preparation

- Buffer Preparation: Prepare all necessary buffers and degas them thoroughly.
- Ligand Preparation (MUC1 Glycopeptide):
  - For amine coupling, dilute the MUC1 glycopeptide to a final concentration of 10-50 µg/mL in 10 mM Sodium Acetate, pH 5.5.[\[11\]](#)
  - For capture coupling, use biotinylated MUC1 glycopeptide.
- Analyte Preparation (Antibody): Prepare a series of dilutions of the antibody in running buffer. A typical concentration range is 0.1 nM to 1 µM, but this should be optimized based on the expected affinity.

#### Step 2: Ligand Immobilization (Amine Coupling Example)

- Equilibrate: Equilibrate the CM5 sensor chip with running buffer.
- Activate: Inject a 1:1 mixture of EDC/NHS over the sensor surface to activate the carboxyl groups.[\[4\]](#)[\[5\]](#)
- Immobilize: Inject the prepared MUC1 glycopeptide solution over the activated surface. The desired immobilization level is typically 100-200 RU.
- Block: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.[\[4\]](#)[\[5\]](#)
- Reference Surface: Create a reference surface on a separate flow cell by performing the activation and blocking steps without injecting the ligand. This will be used for background subtraction.

#### Step 3: Binding Analysis

- Association: Inject the lowest concentration of the antibody over both the ligand and reference flow cells for a set amount of time (e.g., 60-180 seconds) to monitor the

association phase.[4]

- Dissociation: Switch to injecting running buffer over the sensor surface and monitor the dissociation of the antibody from the glycopeptide for a sufficient time (e.g., 180-600 seconds).[4]
- Repeat: Repeat the association and dissociation steps for each concentration of the antibody, from lowest to highest.

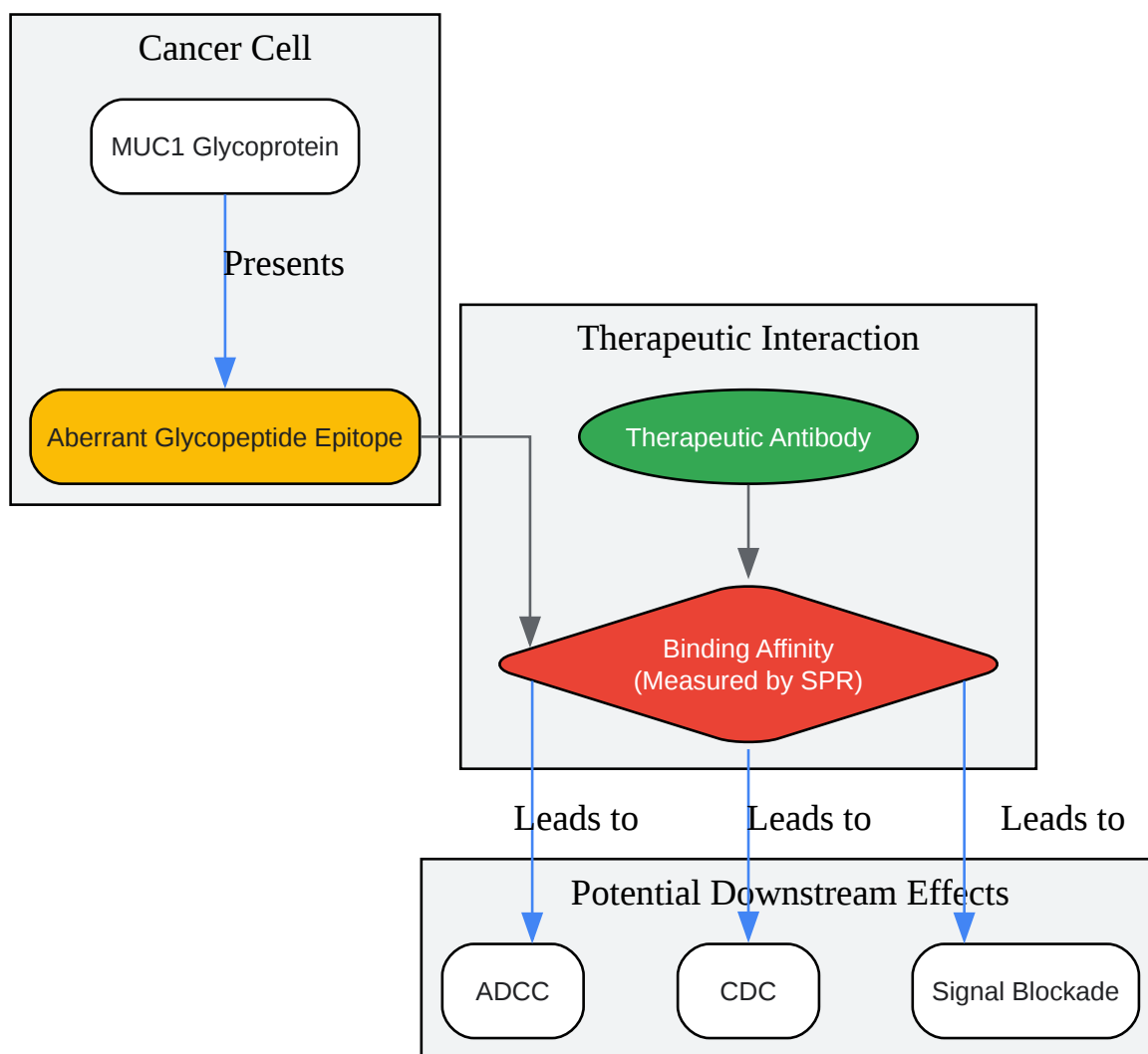
#### Step 4: Surface Regeneration

- Regenerate: Inject a pulse of the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove the bound antibody from the ligand surface. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[12]
- Equilibrate: Equilibrate the surface with running buffer before the next injection cycle.

#### Step 5: Data Analysis

- Reference Subtraction: Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.
- Data Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the SPR instrument's analysis software.[13]
- Determine Kinetic Parameters: The fitting will yield the association rate constant ( $k_a$ ) and the dissociation rate constant ( $k_d$ ).
- Calculate Affinity: Calculate the equilibrium dissociation constant ( $K_D$ ) from the ratio of the rate constants ( $K_D = k_d/k_a$ ).[3]

## Mandatory Visualization



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Figure 2: MUC1-Antibody interaction context.

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